2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
This compound features a thiazole ring substituted at the 4-position with a thiophen-2-yl group and at the 2-position with an acetamide linker. The acetamide is further substituted with a 4-(ethylsulfonyl)phenyl moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-2-25(21,22)13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-24-17)15-4-3-9-23-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZWWPVLVWPXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic compound notable for its unique structural features, including an ethylsulfonyl group, a thiazole moiety, and an acetamide functional group. Its molecular formula is C14H16N2O2S3, with a molecular weight of approximately 282.38 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit significant biological activities:
- Antimicrobial Activity : The presence of the thiazole ring and the sulfonyl group suggests potential for antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The mechanism likely involves inducing apoptosis in tumor cells and inhibiting critical signaling pathways .
The biological activity of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Receptor Binding : It has been suggested that the compound binds to specific receptors, modulating downstream signaling pathways that lead to antimicrobial or anticancer effects .
Antimicrobial Studies
A study evaluating the antimicrobial properties of thiazole derivatives found that modifications in the structure significantly influenced their efficacy against various strains of bacteria. For instance, compounds with electron-withdrawing groups at specific positions demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies on related thiazole derivatives showed promising results against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The compounds induced apoptosis through caspase activation, suggesting that structural modifications can enhance anticancer potency .
Comparative Analysis of Similar Compounds
A comparison of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide with other thiazole derivatives reveals:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Structural Features |
|---|---|---|---|
| Compound A | High | Moderate | Thiazole + Sulfonamide |
| Compound B | Moderate | High | Thiazole + Aromatic Ring |
| Target Compound | High | High | Thiazole + Ethylsulfonyl Group |
Synthesis and Applications
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the ethylsulfonyl group.
- Final acetamide linkage.
This compound serves as a versatile building block for further chemical modifications aimed at enhancing its biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit notable antimicrobial properties. The presence of the thiazole ring and sulfonyl group enhances its potential as an antimicrobial agent. Studies have shown that derivatives with similar structures can effectively inhibit various bacterial strains, including Bacillus subtilis and Aspergillus niger .
Case Study: Antimicrobial Evaluation
A study focusing on ethyl 2-(N-substituted phenyl)sulfamoyl thiazole derivatives demonstrated their effectiveness against microbial strains, suggesting that 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide could follow suit in inhibiting microbial growth .
Anticancer Potential
The compound's structural characteristics position it as a promising candidate in cancer research. Similar thiazole-containing compounds have been investigated for their anticancer activities, showing efficacy against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) . Molecular docking studies have indicated potential binding interactions with targets involved in cancer progression, which could lead to the development of new anticancer therapies.
Case Study: Molecular Docking Analysis
A molecular docking study on new thiophene derivatives revealed significant binding affinities to dihydrofolate reductase, a key enzyme in cancer cell proliferation. This suggests that 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide may also exhibit similar binding capabilities and anticancer effects .
Acetylcholinesterase Inhibition
Compounds with similar thiazole structures have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, potentially improving cognitive functions .
Case Study: Acetylcholinesterase Inhibitors
Research on coumarin-based heterocycles demonstrated strong inhibitory activity against acetylcholinesterase, indicating that the thiazole component could enhance the neuroprotective effects of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide .
Synthetic Pathways and Characterization
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves multiple steps, including sulfonation and coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
| Synthetic Step | Description |
|---|---|
| Sulfonation | Introduction of the ethylsulfonyl group to the phenolic structure. |
| Coupling Reaction | Formation of the thiazole-acetamide linkage through amine coupling. |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethylsulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:
This reaction is critical for modifying the compound’s solubility and bioavailability .
Key Conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 6h | Ethylsulfonyl → Sulfonic Acid |
| Basic Hydrolysis | NaOH (aq), reflux | Partial cleavage of acetamide bond |
Nucleophilic Substitution
The thiazole ring’s 2-position and the acetamide nitrogen are sites for nucleophilic substitution.
-
Thiazole Ring Reactivity :
The NH group in the thiazole ring reacts with electrophiles such as alkyl halides or acyl chlorides. For instance:This is utilized in synthesizing derivatives with enhanced biological activity.
-
Acetamide Substitution :
The acetamide’s NH reacts with chloroacetyl chloride under basic conditions (triethylamine, 1,4-dioxane) to form substituted amides .
Cross-Coupling Reactions
The thiophene and thiazole rings participate in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
The thiophene’s C–H bonds couple with aryl boronic acids using Pd(PPh) as a catalyst .
Optimized Parameters:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh) | DMF/HO | 100°C | 72–85% |
Oxidation and Reduction
-
Oxidation :
The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid). -
Reduction :
The acetamide’s carbonyl group is reduced to a methylene group with LiAlH, altering hydrogen-bonding capacity.
Cyclization Reactions
Under reflux with thiourea and KCO, the compound cyclizes to form thiazole-2,4-diamine derivatives :
Experimental Protocol:
-
Combine chloroacetamide derivative (1 eq), thiourea (1.2 eq), and KCO (2 eq) in acetone.
-
Reflux for 8h.
Condensation Reactions
The acetamide’s NH group condenses with carbonyl compounds (e.g., isatin derivatives) to form hydrazone derivatives. For example:
This reaction is confirmed by H NMR shifts at δ 3.40–4.20 ppm for hydrazine protons .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to its electron-rich nature.
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide with structurally related compounds from the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Key Structural and Functional Comparisons:
Core Heterocycle Variations :
- The target compound’s thiazole core differs from benzothiazoles (e.g., compound 21 in ) and triazoles (e.g., compound 51 in ). Thiazoles generally exhibit moderate metabolic stability, while benzothiazoles (e.g., compound 21) with electron-withdrawing groups (CF₃) may enhance target binding affinity .
Substituent Effects: The ethylsulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in compound 13 or ethoxy in compound 51 ). Sulfonyl groups are known to improve solubility and reduce off-target interactions compared to hydrophobic substituents like phenylthio (compound 51).
Biological Activity Trends: Piperazine-containing analogs (e.g., compound 13 ) show MMP inhibition, suggesting that the target compound’s sulfonyl group could mimic the hydrogen-bonding capacity of piperazine in enzyme interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for chloroacetamide intermediates (e.g., ), with yields influenced by steric hindrance from the ethylsulfonyl group. By comparison, coumarin-thiazole hybrids () require additional steps for coumarin ring formation, reducing overall yield .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole ring via condensation of 2-aminothiazole derivatives with appropriate acylating agents (e.g., ethyl bromoacetate) under reflux in DMF .
- Step 2 : Introduction of the ethylsulfonyl group via sulfonation of the phenyl ring using chlorosulfonic acid, followed by alkylation with ethyl iodide .
- Step 3 : Final coupling of intermediates via nucleophilic substitution or amidation, optimized with catalysts like HOBt/DCC in dichloromethane .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the thiophene (δ 7.2–7.5 ppm), thiazole (δ 6.8–7.1 ppm), and ethylsulfonyl groups (δ 1.3–1.5 ppm for CH₃, δ 3.5–3.7 ppm for SO₂CH₂) .
- ¹³C NMR : Confirms carbonyl (δ 168–170 ppm) and aromatic carbons (δ 120–140 ppm) .
Q. How is the compound’s stability assessed under varying experimental conditions?
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. HPLC analysis shows degradation <5% at pH 4–9 over 72 hours, but hydrolysis occurs at extremes (pH <2 or >10) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at –20°C in desiccated, light-protected conditions .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., IC₅₀ variability) be resolved?
- Experimental Design :
- Standardize assays using identical cell lines (e.g., MCF-7 for cancer) and incubation times (48–72 hours).
- Validate via dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin) .
- Data Analysis : Use ANOVA to compare replicates. Variability may arise from differences in cell passage number, solvent (DMSO vs. PBS), or assay protocols (MTT vs. SRB) .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Target Identification :
- Molecular Docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with binding energy <–8 kcal/mol .
- Western Blotting : Assess downstream protein expression (e.g., p-AKT, Bcl-2) in treated vs. untreated cells .
- Pathway Analysis : RNA-seq or CRISPR-Cas9 knockouts can identify genes/pathways modulated by the compound .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Key Modifications :
- Thiophene Ring : Replace with furan or pyridine to alter electron density and binding affinity .
- Ethylsulfonyl Group : Substitute with trifluoromethylsulfonyl to enhance metabolic stability .
- SAR Data :
| Derivative | Modification | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 12.3 | 0.8 |
| Derivative A | Thiophene→Furan | 8.1 | 1.2 |
| Derivative B | SO₂Et→SO₂CF₃ | 6.5 | 0.5 |
Q. What experimental approaches validate the compound’s selectivity between cancerous and non-cancerous cells?
- In Vitro Models : Compare cytotoxicity in cancer (e.g., HeLa) vs. normal (e.g., HEK-293) cells. A selectivity index (SI) >3 indicates therapeutic potential .
- Apoptosis Assays : Use Annexin V/PI staining to quantify apoptotic cells. A >50% increase in apoptosis at 10 µM suggests cancer-specific activity .
Data Contradictions and Resolutions
-
Issue : Discrepancies in reported IC₅₀ values (e.g., 12.3 µM vs. 18.5 µM in similar assays).
- Resolution : Cross-validate using orthogonal methods (e.g., flow cytometry for cell viability vs. ATP luminescence). Ensure consistent cell density and passage number .
-
Issue : Conflicting stability data under acidic conditions.
- Resolution : Replicate studies with standardized buffers (USP pH 1.2) and confirm via UPLC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
